molecular formula C14H9ClN2O B13585055 2-(2-Chlorophenyl)quinazolin-4-ol

2-(2-Chlorophenyl)quinazolin-4-ol

Cat. No.: B13585055
M. Wt: 256.68 g/mol
InChI Key: CYFBBWSUIVQAFO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)quinazolin-4-ol is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)quinazolin-4-ol typically involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)quinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can interfere with the growth and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)quinazolin-4-ol
  • 2-(2-Fluorophenyl)quinazolin-4-ol
  • 2-(2-Bromophenyl)quinazolin-4-ol

Uniqueness

2-(2-Chlorophenyl)quinazolin-4-ol is unique due to the presence of the chloro group at the 2-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties to the compound. Compared to its analogs, the chloro-substituted derivative may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18)

InChI Key

CYFBBWSUIVQAFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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